molecular formula C17H17Cl2N3O2 B2574645 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2415542-19-5

2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No. B2574645
CAS RN: 2415542-19-5
M. Wt: 366.24
InChI Key: KGKKLAOLYZGYTK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and histamine H1 receptor. By inhibiting these enzymes and receptors, this compound can modulate various physiological processes, including neurotransmission, inflammation, and allergic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone are diverse and depend on the specific enzyme or receptor that is inhibited. For example, inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognition and memory. Inhibition of histamine H1 receptor can reduce allergic reactions and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments is its potency and specificity. It is a highly selective inhibitor of several enzymes and receptors, making it a valuable tool for studying specific physiological processes. However, one of the limitations of this compound is its potential toxicity. It can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One direction is to study its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and asthma. Another direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by this compound. Additionally, further research is needed to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves several steps. The starting material is 2-chloroacetophenone, which is reacted with piperidine and 5-chloropyrimidine to form the intermediate compound. This intermediate is then treated with sodium hydroxide and acetic anhydride to yield the final product. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is used in various scientific research applications. It is a potent inhibitor of several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and histamine H1 receptor. It has been used to study the role of these enzymes and receptors in various physiological processes, including cognition, inflammation, and allergic reactions.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-13-10-20-17(21-11-13)24-14-5-7-22(8-6-14)16(23)9-12-3-1-2-4-15(12)19/h1-4,10-11,14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKKLAOLYZGYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

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